N-(4-phenoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
N-(4-Phenoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a complex organic compound that features a phenoxyphenyl group, a piperidine sulfonyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the preparation of the 4-phenoxyphenyl intermediate through a nucleophilic aromatic substitution reaction.
Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the phenoxyphenyl intermediate with the sulfonylated piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenoxybenzoic acid derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(4-Phenoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-Phenoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The phenoxyphenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propanamide: Shares the piperidine and propanamide moieties but lacks the phenoxyphenyl group.
N-Phenyl-N-(4-piperidinyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
N-(4-Phenoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both the phenoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H28N2O4S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C26H28N2O4S/c29-26(27-22-12-14-24(15-13-22)32-23-7-3-1-4-8-23)18-11-21-9-16-25(17-10-21)33(30,31)28-19-5-2-6-20-28/h1,3-4,7-10,12-17H,2,5-6,11,18-20H2,(H,27,29) |
InChI Key |
JUTNLVIDPPORIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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